2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole

Description

Structural Classification Within Thiadiazole Derivatives

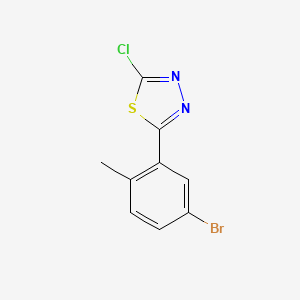

2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole belongs to the 1,3,4-thiadiazole family, a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. The structural formula C$$8$$H$$4$$BrClN$$_2$$S reflects its substitution pattern: a 5-bromo-2-methylphenyl group at position 2 and a chlorine atom at position 5 of the thiadiazole ring. This arrangement distinguishes it from other thiadiazole isomers, such as 1,2,3-thiadiazoles or 1,2,4-thiadiazoles, which exhibit different reactivity and biological activity profiles.

The compound’s structural uniqueness arises from its halogenated substituents. Bromine and chlorine atoms enhance electrophilic reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. The methyl group on the phenyl ring introduces steric effects that influence molecular interactions with biological targets, such as enzymes or receptors.

Table 1: Key Structural Features of this compound

| Property | Description |

|---|---|

| Molecular Formula | C$$8$$H$$4$$BrClN$$_2$$S |

| IUPAC Name | 5-chloro-2-(5-bromo-2-methylphenyl)-1,3,4-thiadiazole |

| SMILES | Cc1cc(c(cc1)Br)c2nnc(s2)Cl |

| Halogen Substituents | Bromine (C6 position), Chlorine (thiadiazole C5 position) |

| Ring System | 1,3,4-Thiadiazole core with phenyl and methyl functionalization |

Historical Context of Halogenated Heterocyclic Compounds

Halogenated heterocycles have played a pivotal role in medicinal and synthetic chemistry since the late 19th century. The discovery of the 1,3,4-thiadiazole scaffold by Emil Fischer in 1882 marked a milestone in heterocyclic chemistry. Early studies focused on synthesizing derivatives for dye production, but the mid-20th century saw a shift toward pharmacological applications. For example, acetazolamide, a 1,3,4-thiadiazole derivative, became the first clinically used carbonic anhydrase inhibitor in 1953.

The introduction of halogens into heterocycles emerged as a strategy to modulate bioactivity and physicochemical properties. Bromine and chlorine, in particular, improve metabolic stability and binding affinity by forming van der Waals interactions with hydrophobic protein pockets. By the 21st century, halogenated 1,3,4-thiadiazoles were widely investigated for antimicrobial, anticancer, and anti-inflammatory applications.

Table 2: Milestones in Halogenated Heterocycle Development

Properties

IUPAC Name |

2-(5-bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2S/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZSJOFHRSVTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C2=NN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-methylbenzenamine with thionyl chloride to form the corresponding sulfonamide, which is then cyclized using phosphorus pentachloride (PCl5) to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Overview

2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Its unique structure, featuring both bromine and chlorine atoms, contributes to its diverse applications in scientific research, particularly in the fields of chemistry and medicinal science.

Chemistry

This compound serves as a vital building block in organic synthesis. Its halogenated substituents allow for various chemical reactions, including:

- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups.

- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling to synthesize more complex molecules.

- Oxidation and Reduction : The compound can undergo redox reactions to form different derivatives.

Medicinal Chemistry

This compound is being explored for its potential pharmacological properties:

- Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial effects against various bacterial strains and fungi.

- Anticancer Activity : Studies show that it may inhibit cell proliferation and induce apoptosis in cancer cells by interacting with specific enzymes or receptors involved in growth signaling pathways.

- Anti-inflammatory Effects : Some derivatives demonstrate potential anti-inflammatory properties, making them candidates for further therapeutic exploration.

Industrial Applications

In the industrial sector, this compound is utilized in the development of new materials and specialty chemicals. Its unique chemical structure allows for the production of innovative compounds with tailored properties for various applications.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogen Substituents

- 5-Chloro Derivatives : Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate () shares the 5-chloro substitution but includes an ester group at position 2. This ester enhances reactivity for further synthetic modifications, such as hydrolysis to carboxylic acids, which are valuable in drug design.

- 5-Bromo Derivatives: 5-Bromo-1,3,4-thiadiazol-2-amine () replaces the chlorine with bromine and introduces an amino group.

Aromatic Substituents

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (): Features a methylphenyl group at position 5 and an amino group at position 2. The methyl group enhances electron-donating effects, while the amino group facilitates hydrogen bonding, contrasting with the main compound’s bromo-methylphenyl and chloro substituents.

- 2-Chloro-5-(5-nitro-2-furyl)-1,3,4-thiadiazole (): Substitutes the phenyl group with a nitro-furyl moiety. The nitro group’s strong electron-withdrawing nature may alter electronic distribution, affecting reactivity in nucleophilic substitutions .

Fused-Ring Systems

- 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (): Incorporates an imidazo ring fused to the thiadiazole.

Functional Group Variations

- Amino vs. Chloro Substituents: 2-Amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives () exhibit anticonvulsant activity (ED₅₀ = 20–35 mg/kg), attributed to hydrogen-bonding interactions via the amino group. The main compound’s lack of an amino group may shift its bioactivity toward other targets, such as antimicrobial agents .

- Ester Derivatives : Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate () serves as a versatile intermediate for synthesizing agrochemicals or pharmaceuticals, whereas the main compound’s bromo-methylphenyl group may limit similar derivatization pathways .

Antimicrobial Activity

- Nitro-substituted derivatives, such as 3-nitrophenyl-1,3,4-thiadiazoles (), inhibit Staphylococcus aureus and Escherichia coli due to nitro group redox activity. The main compound’s bromo and chloro substituents may confer similar antibacterial effects via halogen bonding .

Anticonvulsant Activity

- N-Ethyl-1,3,4-thiadiazol-2-amine derivatives () show ED₅₀ values of 20–35 mg/kg in seizure models. The absence of an amino group in the main compound suggests divergent mechanisms but highlights the scaffold’s versatility in neurological applications .

Plant Growth Regulation

- Aryl-substituted 1,3,4-thiadiazoles () promote crop growth at low concentrations. The bromo-methylphenyl group in the main compound may similarly enhance phytochemical interactions .

Data Table: Key Comparisons

Biological Activity

2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole is a compound belonging to the thiadiazole class, characterized by its heterocyclic structure that includes sulfur and nitrogen atoms. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a bromine atom at the 5-position and a chlorine atom at the 5-position of the thiadiazole ring. The presence of these halogenated substituents is believed to enhance its biological activity by influencing molecular interactions.

Biological Activity Overview

Research indicates that thiadiazoles exhibit a range of biological activities, including:

- Antimicrobial Activity : Thiadiazoles have been reported to possess significant antimicrobial properties against various bacterial strains and fungi.

- Anticancer Activity : Some derivatives show promising anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Certain compounds within this class demonstrate potential anti-inflammatory properties.

The mechanism through which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cell growth and proliferation, which is crucial in cancer treatment.

- Receptor Interaction : It can bind to various receptors or proteins involved in signaling pathways, altering their activity and leading to therapeutic effects.

Antimicrobial Studies

A study evaluated the antimicrobial activity of several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative A | S. aureus | 0.03 µg/mL |

| Thiadiazole Derivative B | E. coli | 0.04 µg/mL |

Anticancer Studies

In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines. For instance, it demonstrated an inhibitory effect on the growth of breast cancer cells (MDA-MB-231) with an IC50 value comparable to conventional chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MDA-MB-231 | 10 | 8 (Doxorubicin) |

| HT-29 | 15 | 12 (Cisplatin) |

Case Studies

- Antimicrobial Efficacy : A study conducted by Padmavathi et al. synthesized several thiadiazoles and tested their efficacy against Klebsiella pneumoniae and Aspergillus niger. The results indicated that halogenated thiadiazoles had enhanced activity compared to their non-halogenated counterparts .

- Cytotoxicity Evaluation : In a comparative study on cytotoxicity against various cancer cell lines, derivatives of thiadiazoles showed significant promise in inhibiting cell proliferation, with some compounds exhibiting over 70% inhibition against S. aureus .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, brominated intermediates (e.g., ω-bromo-acetophenone) may react with thiadiazole precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C. Catalysts like K₂CO₃ or triethylamine can enhance yields. Reaction progress should be monitored via TLC or HPLC. Optimize conditions by varying temperature, solvent polarity, and stoichiometry to minimize byproducts .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodology :

- Spectroscopic Analysis : Use -NMR and -NMR to confirm substituent positions and integration ratios.

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS validates molecular weight.

- X-ray Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXTL software for refinement .

- Purity : HPLC with UV detection (λ = 254 nm) or GC-MS ensures >95% purity.

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

- Methodology :

- Solubility : Test in solvents (DMSO, ethanol, chloroform) via gravimetric analysis.

- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.

- Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via UV-Vis spectroscopy.

Advanced Research Questions

Q. What computational methods are suitable for predicting the thermodynamic stability and electronic properties of this thiadiazole derivative?

- Methodology :

- Density Functional Theory (DFT) : Calculate Gibbs free energy, HOMO-LUMO gaps, and electrostatic potential maps using software like Gaussian or ORCA. Compare with experimental calorimetric data (e.g., enthalpies of formation from rotating bomb combustion calorimetry) .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous or lipid environments.

Q. How can researchers investigate the fluorescence properties of this compound, and what structural factors influence its emission spectrum?

- Methodology :

- Spectroscopic Techniques : Measure fluorescence excitation/emission spectra (λex = 240–410 nm, λem = 360–550 nm) using a fluorometer. Note red shifts caused by conjugated systems (e.g., styryl groups) .

- Quantum Yield : Determine using integrating sphere methods with a reference standard (e.g., quinine sulfate).

- Structure-Property Relationships : Compare with analogs (e.g., 5-phenyl vs. 5-styryl substitutions) to assess conjugation effects.

Q. What experimental approaches are used to study the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodology :

- Enzyme Inhibition Assays : Test IC50 values against kinases or proteases using fluorogenic substrates.

- Cellular Studies : Perform MTT assays on cancer cell lines (e.g., A549 lung carcinoma) to evaluate cytotoxicity. Use Western blotting to assess signaling pathways (e.g., ERK inhibition) .

- Molecular Docking : Predict binding modes to receptors (e.g., PD-L1) using AutoDock Vina or Schrödinger Suite.

Q. How do structural modifications in the thiadiazole ring affect pharmacological activity?

- Methodology :

- SAR Studies : Synthesize analogs with varied substituents (e.g., 5-bromo → 5-ethyl, 2-methyl → 2-chloro) and test in bioassays.

- Cytotoxicity Profiling : Compare IC50 values across cell lines to identify pharmacophores.

- ADME Prediction : Use SwissADME or pkCSM to model bioavailability and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.